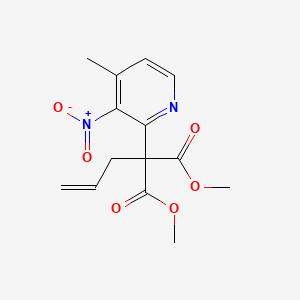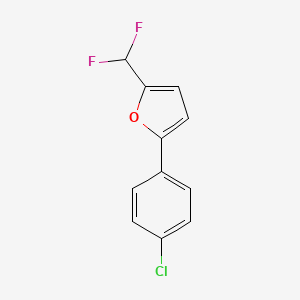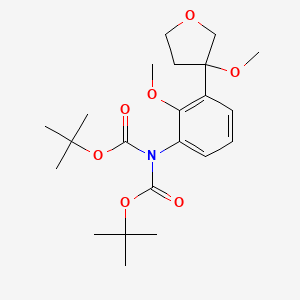
N,N-Bis(Boc)-2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “MFCD32702032” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32702032” involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are subjected to methanesulfonate crystal formation. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability and solubility of the final product .
Industrial Production Methods: Industrial production of “MFCD32702032” often involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process is designed to be simple and scalable, allowing for the production of significant quantities of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: “MFCD32702032” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD32702032” include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and catalysts to promote the exchange of functional groups .
Major Products Formed: The major products formed from the reactions of “MFCD32702032” depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups .
Aplicaciones Científicas De Investigación
“MFCD32702032” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways. Industrially, it is utilized in the production of specialized materials and chemicals .
Mecanismo De Acción
The mechanism of action of “MFCD32702032” involves its interaction with specific molecular targets. It binds to particular receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in both research and therapeutic contexts .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to “MFCD32702032” include other triazolo ring derivatives and methanesulfonate compounds. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness: What sets “MFCD32702032” apart is its unique combination of stability, solubility, and reactivity. These properties make it particularly suitable for specific applications in research and industry, where other similar compounds may not perform as effectively .
Conclusion
“MFCD32702032” is a compound with significant scientific and industrial relevance. Its unique properties and versatile applications make it a valuable subject of study and use in various fields. Whether in synthetic chemistry, biological research, or industrial production, “MFCD32702032” continues to contribute to advancements and innovations.
Propiedades
Fórmula molecular |
C22H33NO7 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
tert-butyl N-[2-methoxy-3-(3-methoxyoxolan-3-yl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C22H33NO7/c1-20(2,3)29-18(24)23(19(25)30-21(4,5)6)16-11-9-10-15(17(16)26-7)22(27-8)12-13-28-14-22/h9-11H,12-14H2,1-8H3 |
Clave InChI |
ILJKUGLHSHWLGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1OC)C2(CCOC2)OC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)
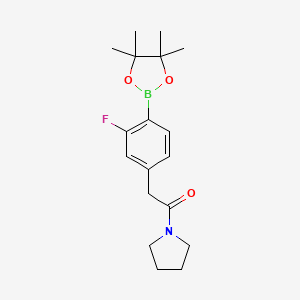
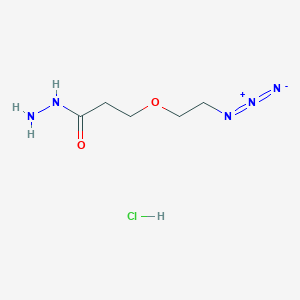
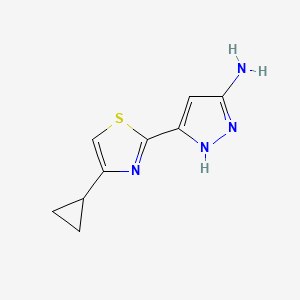
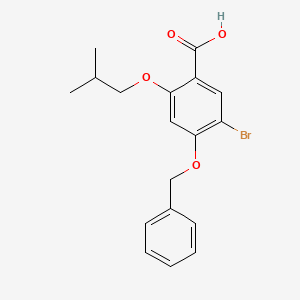
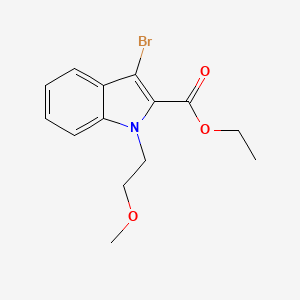
![Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13718906.png)
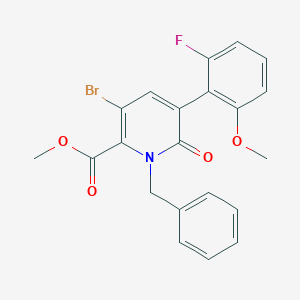
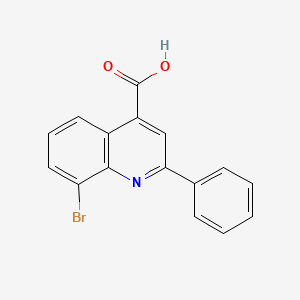
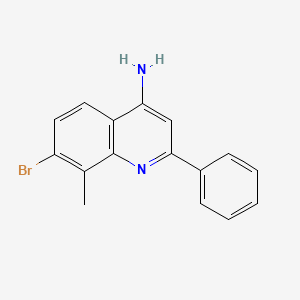
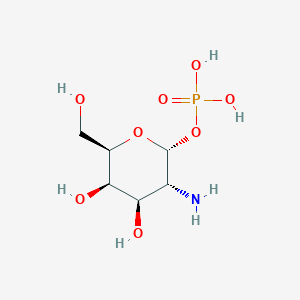
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine](/img/structure/B13718920.png)
